5-(Phenylthio)benzene-1,3-diamine
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Overview
Description
5-(Phenylthio)benzene-1,3-diamine: is an organic compound with the molecular formula C12H12N2S and a molecular weight of 216.30 g/mol . It is characterized by the presence of a phenylthio group attached to a benzene ring, which is further substituted with two amino groups at the 1 and 3 positions. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Phenylthio)benzene-1,3-diamine typically involves the reaction of 5-nitro-2-(phenylthio)aniline with reducing agents. The nitro group is reduced to an amino group under controlled conditions. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of starting materials and catalysts, with stringent control over reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-(Phenylthio)benzene-1,3-diamine can undergo oxidation reactions, where the phenylthio group is oxidized to a sulfone group.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent and conditions used.
Substitution: The amino groups in this compound can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Substitution: Halogenating agents, alkylating agents.
Major Products Formed:
Oxidation: 5-(Phenylsulfonyl)benzene-1,3-diamine.
Reduction: Various amino derivatives.
Substitution: Substituted benzene derivatives.
Scientific Research Applications
Chemistry: 5-(Phenylthio)benzene-1,3-diamine is used as an intermediate in the synthesis of various organic compounds. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: In biological research, this compound is used to study enzyme interactions and protein binding due to its unique structural features .
Medicine: Although not used directly as a drug, this compound serves as a precursor in the synthesis of pharmaceutical compounds and is used in drug discovery research .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 5-(Phenylthio)benzene-1,3-diamine involves its interaction with various molecular targets, including enzymes and proteins. The phenylthio group can form covalent bonds with thiol groups in proteins, leading to inhibition or modification of enzyme activity. The amino groups can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
- 5-(Phenylsulfonyl)benzene-1,3-diamine
- 5-(Phenylthio)benzene-1,4-diamine
- 5-(Phenylthio)benzene-1,2-diamine
Uniqueness: 5-(Phenylthio)benzene-1,3-diamine is unique due to the specific positioning of the amino groups on the benzene ring, which influences its reactivity and interaction with other molecules. The presence of the phenylthio group also imparts distinct chemical properties, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
5-phenylsulfanylbenzene-1,3-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2S/c13-9-6-10(14)8-12(7-9)15-11-4-2-1-3-5-11/h1-8H,13-14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNTINUIMKOOHJJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC(=CC(=C2)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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